3-(Bromomethyl)-2-fluorobenzenesulphonyl chloride
CAS No.:
Cat. No.: VC17998512
Molecular Formula: C7H5BrClFO2S
Molecular Weight: 287.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5BrClFO2S |
|---|---|
| Molecular Weight | 287.53 g/mol |
| IUPAC Name | 3-(bromomethyl)-2-fluorobenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C7H5BrClFO2S/c8-4-5-2-1-3-6(7(5)10)13(9,11)12/h1-3H,4H2 |
| Standard InChI Key | FEMVAPNNTYZLQJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)CBr |
Introduction
3-(Bromomethyl)-2-fluorobenzenesulphonyl chloride is an organic compound characterized by its unique combination of functional groups, including a bromomethyl group, a fluorobenzene moiety, and a sulphonyl chloride group. This compound is notable for its reactivity, making it a valuable intermediate in organic synthesis. Its molecular formula is not explicitly provided in the available literature, but it has a molecular weight of approximately 287.53 g/mol .
Synthesis and Industrial Applications
The synthesis of 3-(Bromomethyl)-2-fluorobenzenesulphonyl chloride typically involves multi-step reactions that can be optimized in industrial settings using continuous flow reactors and advanced purification techniques. This compound serves as an important intermediate in organic synthesis, with applications in medicinal chemistry due to its potential biological properties.
Biological Activity and Potential Applications
While specific biological activity data for 3-(Bromomethyl)-2-fluorobenzenesulphonyl chloride is limited, related compounds with similar structures have demonstrated significant biological effects. For example, sulfonamide derivatives derived from this compound have shown inhibitory activity against chemokine receptors involved in cancer metastasis and viral infections such as HIV. The presence of both bromine and fluorine atoms may enhance its biological properties, suggesting potential applications in medicinal chemistry.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-(Bromomethyl)-2-fluorobenzenesulphonyl chloride. The following table highlights their key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(Bromomethyl)-2-fluorobenzenesulphonyl chloride | Similar structure; used in polymer synthesis | |
| 3-Fluorobenzenesulfonyl chloride | Lacks bromomethyl group; versatile in syntheses | |
| 4-(Bromomethyl)benzenesulfonyl chloride | Bromomethyl group; acts as an activating agent | |
| 2-(Bromomethyl)-4-fluorobenzenesulphonyl chloride | Reactivity due to both halogen substituents |
The uniqueness of 3-(Bromomethyl)-2-fluorobenzenesulphonyl chloride lies in its specific substitution pattern, which enhances its reactivity compared to other similar compounds.
Research Findings and Future Directions
Interaction studies involving 3-(Bromomethyl)-2-fluorobenzenesulphonyl chloride primarily focus on its reactivity with biological molecules. Research indicates that compounds with similar structures often exhibit significant interactions with proteins and nucleic acids, potentially leading to antibacterial or antifungal activities. Further studies are warranted to explore the full range of interactions and biological implications of this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume